molecular formula C14H9Cl3O3S B2857480 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone CAS No. 339108-30-4

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone

Cat. No. B2857480
M. Wt: 363.63
InChI Key: PVKQJNCAUIZAPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone”, related compounds have been synthesized using various methods . For example, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .

Scientific Research Applications

Synthesis and Polymer Applications

Several studies have investigated the synthesis and properties of new sulfonated polyphenylene derivatives, which were synthesized through high yield nickel-catalyzed coupling polymerization. These derivatives are noted for their organosolubility and thermal stability, with temperatures of 5% weight loss above 480°C. Sulfonation introduced sulfonic acid moieties, aiming to improve ion exchange capacities, water absorption capacities, and proton conductivities, although challenges in film formation were observed. These materials demonstrate potential for applications in proton exchange membranes (Ghassemi & Mcgrath, 2004).

Catalysis and Chemical Synthesis

Research on the synthesis of functional aromatic multisulfonyl chlorides, including those containing acetophenone and sulfonyl chloride groups, outlines a sequence of reactions leading to the production of these compounds. These building blocks are crucial for the preparation of dendritic and other complex organic molecules, highlighting their role in advancing synthetic strategies in organic chemistry (Percec et al., 2001).

Nanomaterials and Catalysis

A novel nanosized N-sulfonated Brönsted acidic catalyst was developed and efficiently used for promoting the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research underscores the catalyst's reusability and its potential in facilitating organic syntheses, offering a pathway to efficient and environmentally friendly chemical processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

The design and synthesis of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water present an environmentally friendly approach. This work showcases the development of novel polymeric materials with high adsorption capacities, tailored through an environmentally conscious fabrication process. The resins exhibit strong resistance against natural organic matter and inorganic ions, demonstrating their utility in water purification technologies (Zhou et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQJNCAUIZAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone

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